Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Overview
Description
DHP-218, also known as PAK-9, is a calcium channel antagonist potentially for the treatment of hypertension and myocardia ischemia. Calcium-induced contraction of the rat aorta in high K+ solution was inhibited by DHP-218 with the pA2 value of 9.11. The IC50 value for the inhibitory effects of this compound in high K+-induced and phenylephrine-induced contraction was 6.3 nmol/l and 66 nmol/l, respectively.
Scientific Research Applications
Synthesis and Chemical Properties
Optical Isomers Synthesis : The synthesis of optical isomers of a compound closely related to Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate demonstrates its potential as a calcium antagonist. These isomers were prepared using optically active diols, showcasing the compound's utility in stereochemical studies (Sakoda, Kamikawaji, & Seto, 1992).
Improved Synthesis Methods : Research has focused on improving the synthesis of this compound, specifically a variant known as DHP-218. The modifications in the synthesis process, like the Knoevenagel condensation and a modified Hantzsch synthesis, highlight its importance in pharmaceutical chemistry (Morita, Tsuda, Kise, & Sugiyama, 1988).
Biological and Pharmacological Activities
Cardiovascular Effects : Investigations into the cardiovascular effects of DHP-218, a derivative of the compound, revealed its potential as a dihydropyridine derivative in influencing blood pressure, heart rate, and myocardial oxygen consumption. This research indicates its potential applications in cardiovascular medicine (Kimura et al., 1986).
Antihypertensive Properties : The compound has been studied for its antihypertensive effects, showcasing its ability to significantly reduce blood pressure in various hypertensive models. Such studies underscore its potential as a therapeutic agent in managing hypertension (Kimura, Fukui, Tanaka, Okamoto, Morino, Miura, Kimura, & Enomoto, 1986).
Crystal Structure and Chemical Analysis
Crystal Structure Analysis : Research into the crystal structure of optically active isomers related to this compound, such as NZ-105, has provided insights into the stereochemistry and pharmacological activities of such molecules. This research aids in understanding the compound’s chemical behavior and interaction with biological systems (Sakoda, Matsumoto, & Seto, 1992).
- has been developed, indicating the importance of accurately measuring such compounds in clinical settings. This technique, involving electron capture gas chromatography, reflects the significance of precise analytical methods in pharmacokinetics (Higuchi, Sasaki, & Sado, 1975).
Medicinal Chemistry and Drug Development
Synthetic Route Exploration : The exploration of new synthetic routes for dihydropyridine derivatives, including the subject compound, contributes significantly to medicinal chemistry. Such studies facilitate the development of more efficient and economically viable methods for producing potential therapeutic agents (Shim, Lee, Kang, & Kim, 1988).
Enantioselective Synthesis : The synthesis of chiral forms of the compound demonstrates the ongoing efforts in medicinal chemistry to create specific enantiomers, which can have distinct biological activities and therapeutic profiles. This research is crucial for developing drugs with targeted actions and reduced side effects (Si-haia, 2011).
properties
IUPAC Name |
methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-1,4-dihydropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2O7P/c1-11-15(18(21)25-3)16(13-7-4-5-8-14(13)20(22)23)17(12(2)19-11)28(24)26-9-6-10-27-28/h4-5,7-8,16,19H,6,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWINTXYUFHJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80875051 | |
Record name | DHP-218 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80875051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate | |
CAS RN |
102097-78-9 | |
Record name | Dhp 218 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102097789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DHP-218 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80875051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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